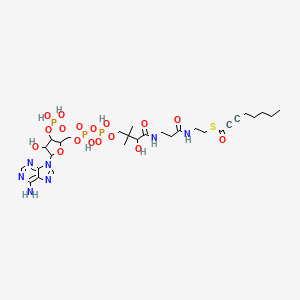

2-Octynoyl-CoA

描述

属性

CAS 编号 |

96448-59-8 |

|---|---|

分子式 |

C29H46N7O17P3S |

分子量 |

889.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate |

InChI |

InChI=1S/C29H46N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) |

InChI 键 |

JPHVSRAAJZRNIM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

同义词 |

2-octynoyl-CoA 2-octynoyl-coenzyme A coenzyme A, 2-octynoyl- |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Octynoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Octynoyl-CoA is a potent inhibitor of mitochondrial fatty acid β-oxidation, primarily targeting the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). Its mechanism of action is multifaceted and dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This guide provides a comprehensive overview of the molecular interactions, enzymatic inhibition, and cellular effects of this compound. It includes a detailed analysis of its inhibitory mechanisms, a summary of available kinetic data for related compounds, standardized experimental protocols for studying its effects, and visualizations of the key pathways and processes involved. This document is intended to serve as a critical resource for researchers investigating fatty acid metabolism, developing novel therapeutics, and exploring the toxicological profile of acetylenic fatty acid analogues.

Core Mechanism of Action: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The principal molecular target of this compound is medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation spiral. This compound acts as a mechanism-based inactivator of MCAD, meaning it is converted by the enzyme's catalytic machinery into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. The inactivation process follows two distinct pathways depending on the redox state of the FAD cofactor within the enzyme's active site.[1]

Inactivation of Oxidized MCAD

When this compound binds to the active site of MCAD containing an oxidized FAD cofactor, it undergoes an enzyme-catalyzed reaction. This leads to the covalent modification of a crucial glutamate (B1630785) residue within the active site.[1] This adduction event sterically hinders substrate binding and disrupts the catalytic cycle, resulting in the inactivation of the enzyme.

Inactivation of Reduced MCAD

In the presence of a two-electron reduced FAD cofactor (FADH₂), this compound rapidly forms a stable dihydroflavin species.[1] This complex is resistant to reoxidation by the natural electron acceptor, electron transfer flavoprotein (ETF), effectively trapping the enzyme in an inactive state.[1] This prevents the regeneration of the oxidized FAD required for the next round of catalysis. Denaturation of this modified enzyme releases a mixture of FAD adducts, with a significant portion remaining covalently attached to the protein.[1]

Quantitative Analysis of Enzyme Inhibition

| Inhibitor | Target Enzyme | Kᵢ (µM) | k_inact_ (min⁻¹) | Reference |

| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2][3] |

Potential Off-Target Effects

Analogues of this compound have been shown to inhibit other enzymes involved in fatty acid oxidation, suggesting potential off-target effects for this compound itself. A related compound, oct-2-yn-4-enoyl-CoA, has been identified as a multifunctional inhibitor, targeting not only MCAD but also the mitochondrial trifunctional protein (MTP) and enoyl-CoA hydratase 2.[4]

-

Mitochondrial Trifunctional Protein (MTP): This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation.[5][6][7]

-

Enoyl-CoA Hydratase 2: This enzyme is involved in the hydration step of peroxisomal β-oxidation.[8]

Further research is required to determine the specific inhibitory activity of this compound against these potential off-targets.

Cellular Signaling Pathways

Current research indicates that the mechanism of action of this compound is primarily confined to the direct inhibition of enzymes within the fatty acid oxidation pathway. There is no direct evidence to suggest that this compound modulates other cellular signaling pathways. The broader signaling roles observed for other acyl-CoA molecules, such as malonyl-CoA in insulin (B600854) secretion, have not been demonstrated for this compound.

Experimental Protocols

Assay for MCAD Inhibition: ETF Fluorescence Reduction Assay

The standard method for measuring the activity of acyl-CoA dehydrogenases, including MCAD, is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[9][10][11] This assay monitors the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase.

Principle:

MCAD catalyzes the dehydrogenation of a fatty acyl-CoA substrate, transferring electrons to FAD to form FADH₂. The reduced FADH₂ then transfers these electrons to ETF, causing a decrease in its intrinsic fluorescence, which can be monitored spectrophotometrically. The rate of fluorescence decrease is proportional to the enzyme activity.

Materials:

-

Purified MCAD enzyme

-

Recombinant or purified porcine ETF

-

This compound (inhibitor)

-

Octanoyl-CoA (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

-

Anaerobic cuvette or microplate setup

-

Spectrofluorometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of MCAD and this compound in the assay buffer.

-

Assay Mixture Preparation: In an anaerobic environment (e.g., a glove box or using an oxygen-scavenging system), prepare the assay mixture in a quartz cuvette or a 96-well microplate. The mixture should contain the assay buffer and ETF at a final concentration of 1-5 µM.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture containing MCAD. Incubate for a defined period to allow for enzyme inactivation.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, octanoyl-CoA (typically 50-100 µM final concentration).

-

Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Determine the extent of inhibition by comparing the rates in the presence and absence of this compound. For time-dependent inactivation, plot the natural logarithm of the remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs_).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound-mediated inhibition of MCAD.

Experimental Workflow

Caption: Workflow for MCAD inhibition assay.

References

- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]

- 6. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]

- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Octynoyl-CoA for Researchers and Drug Development Professionals

An Overview of a Potent Metabolic Modulator

2-Octynoyl-CoA is a synthetic, irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial beta-oxidation of fatty acids. Its potent inhibitory activity has made it a valuable tool for researchers studying fatty acid metabolism and its role in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its effects on cellular metabolism, with a focus on quantitative data and detailed experimental protocols for the scientific community.

Chemical Properties and Structure

| Property | Value |

| Chemical Formula | C₂₉H₄₆N₇O₁₇P₃S |

| Molecular Weight | 889.70 g/mol |

| Structure | This compound is an acyl-CoA thioester characterized by an eight-carbon fatty acyl chain containing a triple bond between carbons 2 and 3 (an acetylenic group). This functional group is crucial for its mechanism-based inhibition of MCAD. |

| Synonyms | 2-Octynoyl-coenzyme A |

Mechanism of Action: Irreversible Inhibition of MCAD

This compound acts as a suicide inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). The inactivation of MCAD by this compound proceeds through two distinct pathways, the specific route being dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]

-

Inactivation of Oxidized MCAD: In its oxidized state (MCAD-FAD), the enzyme is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A (CoASH).[1]

-

Inactivation of Reduced MCAD: When the enzyme is in its reduced form (MCAD-FADH₂), incubation with this compound leads to the rapid formation of a stable dihydroflavin species. This modified flavin is resistant to reoxidation.[1]

The acetylenic group in the 2-octynoyl moiety is the key functional group responsible for the irreversible inactivation of the enzyme.[2]

Quantitative Data

| Inhibitor | Target Enzyme | Kᵢ (Inhibition Constant) | kᵢₙₐ꜀ₜ (Inactivation Rate Constant) |

| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 µM[2] | 0.025 min⁻¹[2] |

Experimental Protocols

Synthesis of this compound (General Method)

A specific, detailed protocol for the synthesis of this compound is not available in the provided search results. However, a general method for the chemical synthesis of acyl-CoA thioesters can be adapted. This typically involves the activation of the corresponding carboxylic acid (2-octynoic acid) and subsequent reaction with coenzyme A. Common methods for carboxylic acid activation include conversion to acid chlorides, mixed anhydrides, or 1-acylimidazoles.[3]

Conceptual Workflow for this compound Synthesis:

Figure 1. Conceptual workflow for the chemical synthesis of this compound.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

The activity of MCAD can be measured using various methods, including the electron transfer flavoprotein (ETF) reduction assay. This assay spectrophotometrically monitors the reduction of ETF, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

Principle: MCAD catalyzes the dehydrogenation of a medium-chain acyl-CoA (e.g., octanoyl-CoA), transferring electrons to FAD to form FADH₂. The reduced FAD then transfers electrons to ETF, which can be monitored by a change in absorbance. An inhibitor like this compound would decrease the rate of ETF reduction.

A detailed protocol for a direct assay of MCAD activity by detecting 2-octenoyl-CoA production using HPLC has also been described:

-

Sample Preparation: Crude cell lysate from lymphocytes is prepared.

-

Incubation: The lysate is incubated with n-octanoyl-CoA and ferrocenium (B1229745) hexafluorophosphate (B91526) (an artificial electron acceptor).

-

Detection: The production of 2-octenoyl-CoA is measured by high-performance liquid chromatography (HPLC).[4]

Experimental Workflow for MCAD Inhibition Assay:

Figure 2. General workflow for an MCAD inhibition assay.

Metabolic Effects of this compound

The primary metabolic consequence of this compound is the inhibition of mitochondrial fatty acid β-oxidation. By blocking MCAD, it prevents the breakdown of medium-chain fatty acids for energy production.

Effects on Mitochondrial Respiration

Studies using the precursor 2-octynoic acid in rats to model MCAD deficiency have shown a reduction in ketone body production. This is a direct consequence of the block in fatty acid oxidation, which provides the acetyl-CoA necessary for ketogenesis.[5] While direct studies on the effect of this compound on mitochondrial oxygen consumption are not detailed in the provided search results, it is expected to decrease oxygen consumption in the presence of medium-chain fatty acid substrates due to the inhibition of electron entry into the respiratory chain from FADH₂ generated by MCAD.

Signaling Pathway of Fatty Acid Beta-Oxidation and its Inhibition:

Figure 3. The mitochondrial fatty acid beta-oxidation pathway and the inhibitory action of this compound on MCAD.

Broader Biological Context and Future Directions

While the primary target of this compound is MCAD, the inhibition of fatty acid oxidation can have broader implications for cellular metabolism and signaling. Long-chain acyl-CoA esters are known to act as regulatory molecules, influencing a variety of cellular processes.[6] The accumulation of medium-chain acyl-CoAs due to MCAD inhibition could potentially impact other enzymes and signaling pathways, although this has not been extensively studied for this compound specifically.

Further research is needed to fully elucidate the off-target effects of this compound and its potential applications in studying metabolic diseases. Its ability to potently and irreversibly inhibit a key metabolic enzyme makes it a valuable pharmacological tool for dissecting the intricate network of fatty acid metabolism and its connections to overall cellular health and disease.

References

- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Acetylenic Thioester 2-Octynoyl-CoA: A Technical Guide to its Discovery as a Potent Inhibitor of Medium-Chain Acyl-CoA Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and characterization of 2-Octynoyl-CoA as a mechanism-based inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). MCAD is a critical flavoenzyme in the mitochondrial β-oxidation of fatty acids, and its dysfunction is associated with significant metabolic disorders. This compound has been identified as a potent inactivator of MCAD, operating through distinct mechanisms dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This document details the dual pathways of inhibition, summarizes the available quantitative data, provides comprehensive experimental protocols for key assays, and presents visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids (C6-C12). This homotetrameric mitochondrial flavoprotein utilizes a flavin adenine dinucleotide (FAD) cofactor to abstract electrons from the acyl-CoA substrate, forming a trans-2-enoyl-CoA product and reduced FAD (FADH₂). The subsequent transfer of electrons to the electron-transferring flavoprotein (ETF) links this process to the electron transport chain for ATP production. Given its central role in fatty acid metabolism, the inhibition of MCAD has been a subject of significant research, both for understanding its catalytic mechanism and for its potential as a therapeutic target.

The acetylenic thioester, this compound, has emerged as a powerful tool in the study of MCAD. Its unique chemical structure, featuring a triple bond, allows it to act as a mechanism-based inhibitor, also known as a suicide substrate. This guide will delve into the specifics of its interaction with MCAD, providing a comprehensive resource for researchers in the field.

Mechanism of MCAD Inhibition by this compound

The inactivation of MCAD by this compound is a fascinating example of covalent modification and is dictated by the redox state of the FAD cofactor within the enzyme's active site.[1] Two distinct pathways have been elucidated: one involving the oxidized form of the enzyme and the other targeting the reduced form.

Inactivation of Oxidized MCAD

When this compound interacts with the oxidized form of MCAD (MCAD-FAD), it undergoes a series of reactions leading to the covalent modification of a key active site residue. The proposed mechanism involves the abstraction of a proton from the Cγ position of the inhibitor, a process facilitated by a basic residue in the active site. This generates a reactive allene (B1206475) intermediate which then alkylates a crucial glutamate (B1630785) residue at the active site.[1] This covalent modification results in the irreversible inactivation of the enzyme.

Inactivation of Reduced MCAD

In the presence of a reducing agent or a substrate that reduces the FAD cofactor to FADH₂, this compound follows a different inhibitory path. The reduced flavin (FADH₂) is a potent nucleophile and can directly attack the acetylenic bond of this compound. This leads to the formation of a stable, covalent adduct between the inhibitor and the FAD cofactor, specifically a dihydroflavin species.[1] This adduct formation effectively sequesters the FAD in a reduced and unreactive state, thereby inhibiting the enzyme's catalytic cycle. Denaturation of the enzyme with the reduced flavin adduct releases a mixture of products, with a significant portion of the flavin remaining covalently attached to the protein.[1]

Quantitative Data

| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |

| oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2] |

Note: This data is for oct-4-en-2-ynoyl-CoA and serves as an approximation for the inhibitory potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MCAD inhibition by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis, starting from 2-octynoic acid.

Materials:

-

2-octynoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Coenzyme A (free acid)

-

Potassium bicarbonate (KHCO₃)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Activation of 2-octynoic acid:

-

Dissolve 2-octynoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add 1.1 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under vacuum to obtain the crude 2-octynoyl chloride. Use this immediately in the next step.

-

-

Thioesterification with Coenzyme A:

-

Dissolve Coenzyme A in a degassed aqueous solution of potassium bicarbonate (3 equivalents). The pH should be maintained around 8.0.

-

Cool the Coenzyme A solution to 0 °C.

-

Dissolve the crude 2-octynoyl chloride in a minimal amount of anhydrous THF.

-

Add the 2-octynoyl chloride solution dropwise to the vigorously stirred Coenzyme A solution at 0 °C.

-

Allow the reaction to proceed for 1-2 hours at 0 °C.

-

-

Purification:

-

The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A common mobile phase system is a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

MCAD Activity Assay (Electron-Transferring Flavoprotein (ETF) Reduction Assay)

This is a standard and sensitive assay to measure the activity of MCAD.

Materials:

-

Purified MCAD

-

Purified Electron-Transferring Flavoprotein (ETF)

-

Octanoyl-CoA (substrate)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.6)

-

Anaerobic cuvette

-

Spectrofluorometer

Procedure:

-

Assay Mixture Preparation:

-

In an anaerobic cuvette, prepare a reaction mixture containing potassium phosphate buffer, ETF (typically 1-5 µM), and MCAD (catalytic amount, e.g., 10-50 nM).

-

Make the solution anaerobic by repeated cycles of vacuum and flushing with argon or nitrogen gas.

-

-

Baseline Measurement:

-

Measure the baseline fluorescence of ETF (Excitation: 438 nm, Emission: 495 nm).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate, octanoyl-CoA (e.g., 100 µM), to the cuvette.

-

The reduction of ETF by the FADH₂ produced by MCAD results in a decrease in ETF fluorescence.

-

-

Measurement of Activity:

-

Monitor the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the MCAD activity.

-

-

Inhibition Studies:

-

To determine the inhibitory effect of this compound, pre-incubate MCAD with varying concentrations of the inhibitor for a defined period before adding the substrate.

-

Alternatively, for time-dependent inactivation, initiate the reaction with both substrate and inhibitor and monitor the activity over time.

-

Analysis of Covalent Modification by Mass Spectrometry

This protocol outlines the general procedure to identify the site of covalent modification on MCAD.

Materials:

-

MCAD inactivated with this compound

-

Trypsin or other suitable protease

-

Urea (B33335) or guanidine (B92328) hydrochloride (for denaturation)

-

Dithiothreitol (DTT) (for reduction)

-

Iodoacetamide (B48618) (for alkylation)

-

Tris buffer

-

HPLC system for peptide separation

-

Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

Procedure:

-

Sample Preparation:

-

Incubate MCAD with a stoichiometric amount of this compound to achieve complete inactivation.

-

Remove excess inhibitor by dialysis or gel filtration.

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the inactivated MCAD in a buffer containing urea or guanidine hydrochloride.

-

Reduce the disulfide bonds by adding DTT and incubating at 37 °C.

-

Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration and add trypsin.

-

Incubate overnight at 37 °C to digest the protein into smaller peptides.

-

-

Peptide Separation:

-

Separate the resulting peptide mixture by RP-HPLC using a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Analyze the collected peptide fractions by mass spectrometry.

-

Compare the peptide mass fingerprint of the modified MCAD with that of the unmodified (control) MCAD.

-

Identify peptides with a mass shift corresponding to the addition of the 2-octynoyl moiety.

-

Perform tandem mass spectrometry (MS/MS) on the modified peptide to determine the exact site of modification (the specific amino acid residue).

-

Visualizations

Signaling Pathways and Workflows

References

The Role of 2-Octynoyl-CoA in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoyl-CoA is a pivotal molecule in the study of fatty acid metabolism, primarily recognized for its role as a potent inhibitor of mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on key metabolic enzymes, and the broader implications for cellular metabolic pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the involved biochemical processes to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant metabolic modulator.

Introduction

Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The regulation of this pathway is crucial for maintaining metabolic homeostasis, and its dysregulation is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders.

This compound, an acetylenic analog of the naturally occurring octanoyl-CoA, has emerged as a valuable tool for probing the intricacies of fatty acid oxidation. Its unique chemical structure, featuring a triple bond at the C2 position, confers upon it the ability to act as a mechanism-based inhibitor of key enzymes within the β-oxidation spiral. Understanding the precise molecular interactions and metabolic consequences of this compound is essential for its application in basic research and for the potential development of therapeutic agents targeting fatty acid metabolism.

Mechanism of Action of this compound

The primary and most well-characterized target of this compound is medium-chain acyl-CoA dehydrogenase (MCAD) , the first enzyme in the β-oxidation of medium-chain fatty acids. This compound acts as an irreversible inhibitor of MCAD, and its mechanism of inactivation is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor[1].

-

Inactivation of Oxidized MCAD: In its oxidized state, MCAD is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue, leading to the elimination of Coenzyme A (CoASH)[1].

-

Inactivation of Reduced MCAD: When MCAD is in its reduced state (FADH₂), incubation with this compound results in the rapid formation of a stable dihydroflavin species. This species is resistant to reoxidation by physiological electron acceptors[1]. Denaturation of this modified enzyme reveals that a portion of the flavin is covalently attached to the protein, suggesting the formation of a covalent adduct between this compound and the reduced flavin[1].

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of β-oxidation enzymes by this compound and related acetylenic analogs. It is important to note that specific kinetic constants for the inhibition of several key enzymes by this compound are not yet reported in the literature.

| Enzyme Target | Inhibitor | Kᵢ (µM) | k_inact (min⁻¹) | Organism/Source | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Oct-4-en-2-ynoyl-CoA | 11 | 0.025 | Pig Kidney | [3] |

| Enoyl-CoA Hydratase 2 | 3-Octynoyl-CoA | - | - | - | [4] |

| Mitochondrial Trifunctional Protein (β-subunit) | Oct-2-yn-4-enoyl-CoA | - | - | - | [2] |

Data for this compound specifically for the latter two enzymes are not available in the cited literature. The presented data for related compounds suggest the potential for similar inhibitory activity.

Broader Metabolic Implications

The inhibition of fatty acid β-oxidation by this compound has significant downstream consequences for cellular metabolism. By blocking the breakdown of fatty acids, this compound can induce a metabolic shift towards glucose utilization.

Impact on Glucose Metabolism

Inhibition of fatty acid oxidation can lead to an increase in glucose uptake and glycolysis as the cell compensates for the reduced energy production from fats. Studies on other fatty acid oxidation inhibitors have shown that this metabolic reprogramming can activate signaling pathways such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation[5]. The increased intracellular levels of acetyl-CoA, a product of both glucose and fatty acid metabolism, can also influence protein acetylation, a key post-translational modification that regulates enzyme activity and gene expression[5].

Effects on the Krebs Cycle

By reducing the influx of acetyl-CoA derived from fatty acid oxidation, this compound can impact the activity of the Krebs (TCA) cycle. The Krebs cycle is a central hub of cellular metabolism, and its intermediates serve as precursors for various biosynthetic pathways. A reduction in acetyl-CoA from β-oxidation may lead to a decrease in the concentration of Krebs cycle intermediates, potentially affecting processes such as gluconeogenesis and amino acid synthesis.

Potential Off-Target Effects

As a reactive molecule, this compound has the potential for off-target effects. The acetylenic group is chemically reactive and could potentially form covalent adducts with other cellular proteins beyond the intended targets in the β-oxidation pathway. Identifying these off-target interactions is crucial for a complete understanding of the cellular effects of this compound and for its potential use as a specific pharmacological tool. Proteomics-based approaches can be employed to identify unintended protein targets[6].

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-Octynoic Acid This step involves the creation of the acetylenic fatty acid. A common method is the carboxylation of a terminal alkyne.

Step 2: Activation of 2-Octynoic Acid The carboxylic acid is activated to facilitate the reaction with Coenzyme A. This can be achieved by converting the carboxylic acid to an acid chloride or a mixed anhydride[9].

Step 3: Thioesterification with Coenzyme A The activated 2-octynoic acid is then reacted with the free sulfhydryl group of Coenzyme A to form the this compound thioester[9].

Purification: The final product is typically purified using High-Performance Liquid Chromatography (HPLC).

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on MCAD.

Materials:

-

Purified MCAD enzyme

-

Octanoyl-CoA (substrate)

-

This compound (inhibitor)

-

Phenazine methosulfate (PMS) or Ferricenium hexafluorophosphate (B91526) as an electron acceptor

-

2,6-Dichlorophenolindophenol (DCPIP) as a terminal electron acceptor

-

Potassium phosphate (B84403) buffer (pH 7.6)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PMS (or another suitable electron acceptor), and DCPIP.

-

Add a known concentration of MCAD enzyme to the reaction mixture.

-

To determine the inhibitory kinetics, pre-incubate the enzyme with varying concentrations of this compound for different time intervals.

-

Initiate the reaction by adding the substrate, octanoyl-CoA.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the initial reaction velocities and determine the kinetic parameters of inhibition (Kᵢ and k_inact) by fitting the data to appropriate kinetic models for irreversible inhibition.

HPLC Analysis of Acyl-CoAs

This protocol outlines a general method for the separation and quantification of acyl-CoA species, including this compound, from biological samples using reverse-phase HPLC.

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable extraction buffer (e.g., perchloric acid or an organic solvent mixture).

-

Centrifuge to pellet proteins and cellular debris.

-

Neutralize the supernatant if using perchloric acid.

-

Solid-phase extraction can be used for further purification and concentration of acyl-CoAs.

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate)

-

Mobile Phase B: Acetonitrile or methanol

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute acyl-CoAs based on their hydrophobicity.

-

Detection: UV absorbance at 260 nm (adenine ring of CoA)

Visualizations of Metabolic Pathways and Workflows

Fatty Acid β-Oxidation Pathway and Inhibition by this compound

Caption: Mitochondrial β-oxidation pathway with points of inhibition by this compound.

Experimental Workflow for Screening Inhibitors of Fatty Acid Oxidation

Caption: A generalized experimental workflow for screening inhibitors of fatty acid oxidation.

Hypothetical Signaling Cascade Following Fatty Acid Oxidation Inhibition

Caption: Hypothetical signaling cascade initiated by the inhibition of fatty acid oxidation.

Conclusion

This compound serves as a powerful tool for the investigation of fatty acid metabolism, primarily through its well-documented irreversible inhibition of medium-chain acyl-CoA dehydrogenase. While its effects on other enzymes of the β-oxidation pathway are less characterized, evidence from related compounds suggests a broader inhibitory potential. The metabolic consequences of inhibiting fatty acid oxidation with this compound extend beyond the immediate pathway, influencing glucose metabolism, the Krebs cycle, and potentially other cellular processes through signaling and post-translational modifications. Further research is warranted to fully elucidate the complete target profile, kinetic parameters of inhibition for all relevant enzymes, and the full spectrum of its metabolic and off-target effects. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.

References

- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Octynoyl-CoA: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoyl-CoA is a pivotal molecule in the study of fatty acid metabolism, primarily recognized for its role as a potent mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). This technical guide provides a comprehensive overview of the structure, function, and inhibitory mechanisms of this compound. It details experimental protocols for its synthesis, purification, and for assaying its inhibitory activity against MCAD. Furthermore, this guide presents quantitative data on its interactions and visualizes key pathways and experimental workflows to support researchers in the fields of biochemistry, drug development, and metabolic research.

Introduction

Mitochondrial β-oxidation is a critical pathway for energy production from fatty acids. Medium-chain acyl-CoA dehydrogenase (MCAD) is a key flavoenzyme in this process, catalyzing the initial dehydrogenation of medium-chain fatty acyl-CoAs[1]. Dysregulation of this pathway is associated with several metabolic disorders, making the enzymes involved attractive targets for therapeutic intervention. This compound, an acetylenic analogue of the MCAD substrate octanoyl-CoA, has emerged as a powerful tool for studying the mechanism of MCAD and as a lead compound for the development of enzyme inhibitors. Its unique triple bond functionality allows it to act as a mechanism-based inactivator, forming covalent adducts with the enzyme and leading to irreversible inhibition[2]. Understanding the intricacies of its interaction with MCAD is crucial for the design of novel therapeutics targeting fatty acid oxidation.

Structure of this compound

This compound is a thioester derivative of coenzyme A and 2-octynoic acid. The molecule consists of an eight-carbon fatty acyl chain with a triple bond between carbons 2 and 3, attached to the sulfhydryl group of coenzyme A.

Chemical Formula: C₂₉H₄₄N₇O₁₇P₃S

Molecular Weight: 887.7 g/mol

Structure:

Caption: Chemical structure of this compound.

Function and Mechanism of Action

The primary function of this compound in a research context is as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). Its inhibitory action is contingent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor[2].

Inhibition of Oxidized MCAD

When interacting with the oxidized form of MCAD (MCAD-FAD), this compound leads to the labeling of a crucial active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A[2].

Caption: Inhibition pathway of oxidized MCAD by this compound.

Interaction with Reduced MCAD

In the presence of the two-electron reduced form of the enzyme (MCAD-FADH₂), this compound rapidly forms a stable dihydroflavin species. This adduct is resistant to reoxidation, effectively trapping the enzyme in an inactive state[2]. Denaturation of this modified enzyme reveals that a portion of the flavin is covalently attached to the protein, suggesting the formation of a covalent adduct between the inhibitor and the reduced FAD[2]. Spectroscopic analysis of the reduced enzyme derivative shows significant bleaching at 446 nm, with shoulders at 320 and 380 nm[2].

Caption: Interaction of this compound with reduced MCAD.

Quantitative Data

| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |

| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase | 11 | 0.025 | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of 2-octynoic acid followed by its conversion to the coenzyme A thioester.

Step 1: Synthesis of 2-Octynoic Acid

2-Octynoic acid can be prepared by the carbonation of 1-heptynyl sodium[5].

-

Materials: 1-Heptyne (B1330384), sodium amide (NaNH₂), dry liquid ammonia (B1221849), dry ice (solid CO₂), diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, dissolve sodium amide in liquid ammonia.

-

Slowly add 1-heptyne to the solution with stirring to form 1-heptynyl sodium.

-

Pour the reaction mixture over a large excess of crushed dry ice.

-

After the ammonia has evaporated, add water to dissolve the salts.

-

Acidify the aqueous solution with hydrochloric acid.

-

Extract the 2-octynoic acid with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-octynoic acid.

-

Purify the product by distillation under reduced pressure.

-

Step 2: Conversion to this compound

This can be achieved via the mixed anhydride (B1165640) method.

-

Materials: 2-Octynoic acid, triethylamine, ethyl chloroformate, Coenzyme A (lithium salt), tetrahydrofuran (B95107) (THF), water.

-

Procedure:

-

Dissolve 2-octynoic acid in anhydrous THF and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A (lithium salt) in cold water.

-

Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the this compound by preparative HPLC.

-

Caption: Workflow for the synthesis of this compound.

Purification of this compound by HPLC

-

Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector set to 260 nm[2][3].

-

Mobile Phase A: 75 mM Potassium phosphate (B84403) buffer, pH 4.9[3].

-

Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[3].

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The exact gradient should be optimized for the specific system.

-

Procedure:

-

Dissolve the crude this compound in mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient elution.

-

Collect fractions corresponding to the this compound peak, identified by its retention time relative to standards.

-

Lyophilize the collected fractions to obtain the purified product.

-

MCAD Inhibition Assay

The activity of MCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate. The assay measures the initial rate of the enzyme-catalyzed dehydrogenation of a substrate like octanoyl-CoA.

-

Materials: Purified MCAD, octanoyl-CoA (substrate), this compound (inhibitor), ferrocenium hexafluorophosphate, buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA), spectrophotometer.

-

Procedure for Determining Time-Dependent Inactivation:

-

Pre-incubate MCAD with various concentrations of this compound in the assay buffer at a constant temperature (e.g., 25°C).

-

At different time intervals, withdraw aliquots of the incubation mixture.

-

Dilute the aliquots into the assay mixture containing the substrate (octanoyl-CoA) and ferrocenium hexafluorophosphate.

-

Immediately measure the residual enzyme activity by monitoring the decrease in absorbance at a specific wavelength (e.g., 324 nm for ferrocenium reduction).

-

Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Caption: Experimental workflow for MCAD inhibition kinetics.

Conclusion

This compound is a valuable molecular probe for investigating the catalytic mechanism of medium-chain acyl-CoA dehydrogenase. Its ability to act as a mechanism-based inactivator provides a powerful tool for studying enzyme kinetics and for the development of novel inhibitors targeting fatty acid metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the role of MCAD in health and disease and to aid in the discovery of new therapeutic agents.

References

- 1. Facile and restricted pathways for the dissociation of octenoyl-CoA from the medium-chain fatty acyl-CoA dehydrogenase (MCAD)-FADH2-octenoyl-CoA charge-transfer complex: energetics and mechanism of suppression of the enzyme's oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

2-Octynoyl-CoA as a Suicide Substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in the mitochondrial β-oxidation of fatty acids, catalyzing the initial dehydrogenation step for medium-chain fatty acyl-CoAs.[1][2] Its dysfunction leads to the life-threatening genetic disorder, MCAD deficiency.[2][3] Mechanism-based inactivators, or "suicide substrates," are invaluable tools for elucidating enzyme mechanisms and for developing potential therapeutic agents. This technical guide provides an in-depth examination of 2-octynoyl-CoA, an acetylenic thioester that acts as a potent suicide substrate for MCAD. It details the dual, redox-dependent inactivation pathways, presents key kinetic data, outlines relevant experimental protocols, and situates the enzyme's function within its metabolic context.

Introduction to MCAD and Suicide Inactivation

MCAD is a homotetrameric mitochondrial matrix protein, with each subunit containing a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.[2] The canonical reaction involves the α,β-dehydrogenation of a fatty acyl-CoA substrate to a trans-2-enoyl-CoA product.[2][4] The mechanism proceeds via the abstraction of the pro-R α-proton by a catalytic glutamate (B1630785) residue (Glu376 in pig kidney MCAD) and a concerted transfer of the pro-R β-hydride to the FAD cofactor.[2][4][5]

Suicide substrates are unreactive compounds that are converted into highly reactive species by the target enzyme's own catalytic mechanism. This reactive intermediate then forms a covalent bond with a component of the active site, leading to irreversible inactivation. This compound exemplifies this, leveraging the catalytic machinery of MCAD to trigger its own inactivation.

Redox-Dependent Mechanism of Inactivation

The inactivation of MCAD by this compound is unique in that it proceeds through two distinct pathways, contingent on the redox state of the FAD cofactor.[6]

-

Pathway 1: Inactivation of Oxidized MCAD (E-FAD) When the enzyme's flavin is in its oxidized state (E-FAD), this compound binds to the active site. The catalytic base, Glu376, initiates a reaction that leads to the covalent modification (labeling) of this same glutamate residue. This process results in the elimination of Coenzyme A (CoASH) and the irreversible inactivation of the enzyme.[6]

-

**Pathway 2: Inactivation of Reduced MCAD (E-FADH₂) ** In the presence of a reducing agent or a substrate that reduces the flavin, this compound interacts with the two-electron reduced enzyme (E-FADH₂). This interaction rapidly forms a kinetically stable, modified dihydroflavin species.[6] This species is resistant to reoxidation by molecular oxygen or the natural electron acceptor, electron-transferring flavoprotein (ETF).[6] Spectroscopic analysis of the denatured, modified enzyme suggests the formation of a covalent adduct between the 2-octynoyl moiety and the reduced flavin, possibly at the N(5)-C(4a) position.[6] Upon denaturation, a significant portion of the flavin remains covalently attached to the protein.[6]

References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. pedworld.ch [pedworld.ch]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Octynoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoyl-CoA is a chemically reactive acetylenic thioester that has been identified as a potent inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation. While comprehensive data on its general physicochemical properties are limited in publicly available literature, its mechanism-based inhibition of MCAD has been a subject of study. This technical guide synthesizes the available information on this compound, focusing on its chemical reactivity, its interaction with MCAD, and the experimental methodologies used to characterize this interaction. Due to the scarcity of data, this guide also provides context by referencing the properties of the structurally related compounds, (2E)-Octenoyl-CoA and Octanoyl-CoA, to offer a comparative perspective for researchers.

Chemical Properties of this compound

Detailed quantitative data on the physicochemical properties of this compound are not extensively documented. The following table summarizes the available information. For comparative purposes, data for the related molecules (2E)-Octenoyl-CoA (containing a carbon-carbon double bond) and Octanoyl-CoA (a saturated fatty acyl-CoA) are included with a clear distinction.

| Property | This compound | (2E)-Octenoyl-CoA (for comparison) | Octanoyl-CoA (for comparison) |

| Molecular Formula | Not explicitly found | C₂₉H₄₈N₇O₁₇P₃S[1] | C₂₉H₅₀N₇O₁₇P₃S[2] |

| Molecular Weight | Not explicitly found | 891.7 g/mol [1] | 893.7 g/mol [2] |

| Chemical Structure | Acetylenic thioester | Thioester with a C2-C3 double bond | Saturated thioester |

| Reactivity | Inactivates MCAD[3] | Substrate for MCAD[4] | Substrate for MCAD[5][6] |

| Spectroscopic Data | See Section 3.2 | Not detailed in this context | Not detailed in this context |

Note: The data for (2E)-Octenoyl-CoA and Octanoyl-CoA are provided for contextual understanding and are not properties of this compound.

Synthesis and Handling

Handling and Storage: Given the reactivity of the thioester bond and the acetylenic group, careful handling and storage are crucial to maintain the integrity of this compound. While specific stability data for this compound is unavailable, general precautions for handling similar acyl-CoA molecules should be followed:

-

Store at low temperatures (-20°C or below) in a desiccated environment.

-

For experimental use, prepare fresh solutions and use them promptly.

-

Avoid repeated freeze-thaw cycles.

Biochemical Activity and Experimental Protocols

The most well-documented activity of this compound is its role as an inactivator of medium-chain acyl-CoA dehydrogenase (MCAD).[3]

Inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

This compound inactivates pig kidney MCAD through two distinct pathways, the selection of which depends on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group.[3]

-

Inactivation of Oxidized MCAD (E-FAD): When the enzyme is in its oxidized state, this compound leads to the labeling of a glutamate (B1630785) residue in the active site. This process is accompanied by the elimination of Coenzyme A (CoASH).[3]

-

Inactivation of Reduced MCAD (E-FADH₂): In the reduced form of the enzyme, incubation with this compound results in the rapid formation of a kinetically stable dihydroflavin species. This modified flavin is resistant to reoxidation by various agents, including trans-2-octenoyl-CoA, molecular oxygen, or the electron-transferring flavoprotein.[3] It has been suggested that this may involve the formation of a covalent adduct between this compound and the reduced flavin.[3]

Experimental Protocol: Characterization of MCAD Inactivation

The following describes the experimental observations and characterization methods used in the study of MCAD inactivation by this compound.[3]

Objective: To characterize the products formed upon inactivation of reduced MCAD by this compound.

Methodology:

-

Enzyme Reduction: The FAD prosthetic group of MCAD is reduced to its dihydroflavin form (E-FADH₂).

-

Incubation with this compound: The reduced MCAD is incubated with this compound.

-

Spectroscopic Analysis: The reaction is monitored using UV/Vis spectrophotometry. The formation of the reduced enzyme derivative is characterized by significant bleaching of the flavin absorbance at 446 nm, with the appearance of shoulders at approximately 320 nm and 380 nm.[3]

-

Product Characterization:

-

The reduced enzyme-inhibitor complex is denatured, typically using 80% methanol, to release the modified flavin and other products.[3]

-

The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different species.[3]

-

Radiolabeling experiments can be employed to trace the fate of the inhibitor and the flavin.

-

-

Analysis of Products: The HPLC fractions are further characterized by UV/Vis spectroscopy. The study reported that upon denaturation, approximately 20% of the flavin is recovered as oxidized FAD, about 40% remains covalently attached to the protein, and the rest is distributed among several other species that elute after FAD on a reverse-phase HPLC column.[3] One of these species exhibits a spectrum resembling an N(5)-C(4a) dihydroflavin adduct.[3]

Visualizations

Proposed Pathways of MCAD Inactivation by this compound

Caption: Pathways of MCAD inactivation by this compound.

Experimental Workflow for Characterizing Reduced MCAD Inactivation

Caption: Workflow for analyzing reduced MCAD inactivation products.

Conclusion and Future Directions

This compound is a valuable tool for studying the mechanism of medium-chain acyl-CoA dehydrogenase. Its reactivity as a mechanism-based inactivator provides insights into the enzyme's active site and catalytic cycle. However, there is a notable lack of comprehensive data regarding its fundamental chemical and physical properties. Further research is warranted to fully characterize this compound, including the development and publication of a detailed synthesis protocol, and a thorough investigation of its stability and broader reactivity profile. Such information would be invaluable for its application in drug development, particularly in targeting metabolic pathways, and for its use as a chemical probe in biochemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. trans-oct-2-enoyl-CoA | C29H48N7O17P3S | CID 11966175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (2E)-Octenoyl-CoA (FDB023268) - FooDB [foodb.ca]

- 4. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound Octanoyl-CoA (FDB022409) - FooDB [foodb.ca]

Unveiling the Inhibitory Power of 2-Octynoyl-CoA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the inhibitory effects of 2-Octynoyl-CoA, a potent mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of inhibition, presents key quantitative data, and offers detailed experimental protocols for studying this interaction.

Executive Summary

This compound is a powerful tool for probing the catalytic mechanism of fatty acid β-oxidation enzymes. It acts as a suicide inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in mitochondrial fatty acid metabolism. This guide details the covalent modification of the enzyme's active site, leading to irreversible inactivation. Understanding this mechanism is crucial for the development of novel therapeutics targeting fatty acid metabolism and for elucidating the fundamental processes of enzyme catalysis.

Mechanism of Action: Covalent Inactivation of MCAD

This compound exerts its inhibitory effect on MCAD through a mechanism-based inactivation pathway. The enzyme mistakes this compound for a natural substrate and initiates its catalytic cycle. However, the presence of the acetylenic bond in the inhibitor leads to the formation of a highly reactive intermediate that covalently modifies a crucial amino acid residue in the enzyme's active site, specifically glutamate-376 (Glu376). This covalent adduction results in the irreversible loss of enzymatic activity.

The inactivation of MCAD by this compound can proceed through two distinct pathways, depending on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor:

-

Inhibition of Oxidized MCAD: In the oxidized state (E-FAD), the enzyme abstracts a proton from the Cγ position of this compound, leading to the formation of a reactive allene (B1206475) intermediate. This intermediate is then attacked by the carboxylate side chain of the active site base, Glu376, forming a stable covalent adduct and leading to the elimination of Coenzyme A.

-

Interaction with Reduced MCAD: When the enzyme is in the reduced state (E-FADH2), it can react with this compound to form a stable, reduced flavin-inhibitor adduct. This complex is resistant to reoxidation, effectively trapping the enzyme in an inactive state.

The primary and most studied pathway leading to irreversible inactivation is the covalent modification of Glu376 in the oxidized enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound against MCAD has been characterized by determining its kinetic parameters. While specific IC50 values are not the most relevant measure for time-dependent, irreversible inhibitors, the inactivation rate constants provide a quantitative measure of its efficacy.

| Inhibitor | Target Enzyme | Species | Inhibition Type | Ki (μM) | kinact (min-1) | Reference |

| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | Mechanism-Based, Irreversible | Not Reported | Not Reported | Freund et al., 1985 |

| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat | Irreversible | 11 | 0.025 | (For comparison) |

Note: While the seminal paper by Freund et al. (1985) describes the rapid and irreversible inactivation, specific kinetic constants (Ki and kinact) for this compound were not explicitly provided in the accessible literature. The data for a related alkynoyl-CoA is provided for context.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Mechanism of MCAD inactivation by this compound.

Caption: Workflow for the ETF fluorescence reduction assay.

Caption: Workflow for identifying the covalent modification site.

Experimental Protocols

ETF Fluorescence Reduction Assay for MCAD Activity and Inhibition

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of Electron Transfer Flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.

Materials:

-

Purified MCAD

-

Purified or recombinant ETF

-

Octanoyl-CoA (substrate)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.6)

-

Glucose

-

Glucose oxidase

-

Catalase

-

Anaerobic cuvette or 96-well microplate

-

Fluorometer

Procedure:

-

Preparation of the Anaerobic Reaction Mixture: In an anaerobic cuvette or the wells of a microplate, prepare a reaction mixture containing potassium phosphate buffer, a defined concentration of MCAD, ETF, glucose, glucose oxidase, and catalase.

-

Deoxygenation: Seal the cuvette and deoxygenate by purging with an inert gas (e.g., argon) or allow the glucose/glucose oxidase/catalase system to enzymatically remove dissolved oxygen for a sufficient time (e.g., 10-15 minutes) in the sealed microplate.

-

Baseline Fluorescence Reading: Measure the baseline fluorescence of ETF (Excitation ≈ 340 nm, Emission ≈ 490 nm).

-

Initiation of the Reaction: Initiate the enzymatic reaction by adding the substrate, octanoyl-CoA, to the reaction mixture.

-

Monitoring Activity: Continuously monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the MCAD activity.

-

Inhibition Studies: To determine the inhibitory effect of this compound, pre-incubate MCAD with varying concentrations of the inhibitor in the reaction mixture for different time intervals before the addition of the substrate.

-

Data Analysis: Calculate the percentage of remaining MCAD activity at each inhibitor concentration and pre-incubation time point. For mechanism-based inhibitors, plot the natural logarithm of the remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).

Identification of the Covalently Modified Peptide by Peptide Mapping and Mass Spectrometry

This protocol outlines the general workflow to identify the specific amino acid residue on MCAD that is covalently modified by this compound.

Materials:

-

MCAD inactivated with this compound (can be isotopically labeled, e.g., with 14C or 3H, for easier tracking)

-

Urea (B33335) or Guanidine-HCl

-

Dithiothreitol (DTT)

-

Trypsin (or another suitable protease)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

-

Scintillation counter (if using a radiolabeled inhibitor)

Procedure:

-

Inactivation and Sample Preparation:

-

Incubate a concentrated solution of purified MCAD with a molar excess of this compound to ensure complete inactivation.

-

Remove excess unbound inhibitor by dialysis or gel filtration.

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the inactivated MCAD in a buffer containing urea or guanidine-HCl.

-

Reduce the disulfide bonds by adding DTT and incubating at an appropriate temperature (e.g., 37 °C).

-

Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark. This prevents the reformation of disulfide bonds.

-

-

Proteolytic Digestion:

-

Exchange the buffer to one suitable for trypsin digestion (e.g., ammonium (B1175870) bicarbonate).

-

Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37 °C.

-

-

Peptide Separation:

-

Quench the digestion by adding TFA.

-

Inject the peptide mixture onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Collect fractions throughout the HPLC run.

-

-

Identification of the Modified Peptide:

-

If using a radiolabeled inhibitor: Analyze an aliquot of each fraction by scintillation counting to identify the fraction(s) containing the radioactive peptide.

-

If using an unlabeled inhibitor: Analyze the peptide fractions from both the inactivated and a control (native) MCAD digest by mass spectrometry. Look for a peptide present in the inactivated sample that is absent in the control and has a mass corresponding to the native peptide plus the mass of the adducted inhibitor fragment.

-

-

Sequence Analysis of the Modified Peptide:

-

Subject the identified modified peptide to tandem mass spectrometry (MS/MS) analysis.

-

Fragment the peptide in the mass spectrometer to generate a series of daughter ions.

-

Analyze the fragmentation pattern to determine the amino acid sequence of the peptide and to pinpoint the exact residue that carries the mass modification, thus identifying the site of covalent adduction.

-

Conclusion

This compound is a well-characterized and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its mechanism of action, involving the covalent modification of the active site glutamate, provides a clear example of mechanism-based enzyme inactivation. The experimental protocols detailed in this guide offer robust methods for studying this and similar inhibitory interactions. A thorough understanding of the inhibitory properties of molecules like this compound is invaluable for the scientific community engaged in enzymology, metabolic research, and the development of targeted therapeutics.

An In-Depth Technical Guide on 2-Octynoyl-CoA and Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoyl-CoA is a potent and irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the mitochondrial fatty acid β-oxidation pathway. This inhibition provides a valuable tool for studying the intricate role of fatty acid metabolism in mitochondrial function and overall cellular bioenergetics. This technical guide delves into the core mechanism of this compound's action, its impact on mitochondrial processes, and detailed experimental protocols for its application in research. A comprehensive understanding of this compound's effects is crucial for researchers investigating metabolic disorders and developing novel therapeutic strategies.

Introduction to this compound and Mitochondrial Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a central metabolic pathway responsible for the catabolism of fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through the electron transport chain. This process is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle.

The β-oxidation spiral consists of a series of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenases, hydration, a second dehydrogenation, and thiolytic cleavage. Medium-chain acyl-CoA dehydrogenase (MCAD) specifically catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.[1]

This compound is an acetylenic thioester analog of the MCAD substrate, octanoyl-CoA. Its unique chemical structure allows it to act as a mechanism-based inhibitor, leading to the irreversible inactivation of MCAD.[2] This property makes this compound a powerful molecular probe to dissect the consequences of impaired medium-chain fatty acid oxidation on mitochondrial function.

Mechanism of Action of this compound

This compound inactivates MCAD through a covalent modification of the enzyme's active site. The inactivation process is dependent on the redox state of the FAD prosthetic group within the enzyme.[2] In the case of the oxidized dehydrogenase, this compound leads to the labeling of an active site glutamate (B1630785) residue and the elimination of Coenzyme A.[2] When the dehydrogenase is in a reduced state, incubation with this compound results in the formation of a stable dihydroflavin species that is resistant to reoxidation.[2] This irreversible inhibition effectively blocks the entry of medium-chain fatty acids into the β-oxidation spiral.

Impact of this compound on Mitochondrial Function

The inhibition of MCAD by this compound has profound effects on mitochondrial function, primarily by disrupting fatty acid oxidation. This disruption leads to a cascade of downstream consequences:

-

Impaired Mitochondrial Respiration: By blocking the breakdown of medium-chain fatty acids, this compound is expected to reduce the oxygen consumption rate (OCR) when these fatty acids are the primary substrate. The production of acetyl-CoA from this source is halted, leading to a decreased supply of reducing equivalents to the electron transport chain.

-

Reduced ATP Synthesis: The diminished flux through the TCA cycle and electron transport chain resulting from the lack of acetyl-CoA from fatty acid oxidation will consequently lead to a decrease in ATP production.

-

Altered Substrate Utilization: With fatty acid oxidation inhibited, cells may exhibit a metabolic shift towards increased reliance on other substrates, such as glucose and amino acids, to maintain energy homeostasis.

-

Potential for Reactive Oxygen Species (ROS) Production: Under certain conditions, disruptions in the electron transport chain can lead to the leakage of electrons and the formation of superoxide (B77818) radicals, a primary form of ROS. While direct quantitative data for this compound is limited, the accumulation of upstream metabolites and alterations in the redox state due to blocked β-oxidation could potentially contribute to increased ROS production.[3]

-

Changes in Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain. A decrease in electron transport chain activity due to substrate limitation can lead to a depolarization of the mitochondrial membrane.

Quantitative Data on the Effects of Inhibiting Medium-Chain Fatty Acid Oxidation

While direct quantitative data on the effects of this compound are not extensively available in the reviewed literature, studies on MCAD-deficient models and the use of related substrates provide valuable insights.

| Parameter | Model System | Substrate | Observed Effect | Citation |

| MCAD Activity | MCAD-/- Mouse Liver Homogenates | Octanoyl-CoA | 75% reduction in dehydrogenation activity compared to wild-type. | [4] |

| Oxygen Consumption Rate | Isolated Heart Mitochondria | Octanoyl-CoA + Carnitine | Slow but steady increase in oxidation rates. | [5] |

| Oxygen Consumption Rate | Isolated Liver Mitochondria | Octanoyl-CoA | High rates of oxidation. | [5] |

Note: The data presented above illustrates the impact of MCAD deficiency and the utilization of its substrate, octanoyl-CoA. It is anticipated that the application of this compound would lead to a significant reduction in these observed rates in wild-type models.

Experimental Protocols

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. This protocol outlines its use to assess the impact of this compound on mitochondrial function.

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in intact cells or isolated mitochondria.

Materials:

-

Seahorse XF Analyzer (e.g., XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

-

This compound

-

Substrates for fatty acid oxidation (e.g., octanoate (B1194180) complexed to BSA)

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Medium Exchange: On the day of the assay, remove the growth medium from the cell plate and wash with pre-warmed assay medium. Add the final volume of assay medium to each well.

-

Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. This will typically include:

-

Port A: this compound (or vehicle control)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone & Antimycin A

-

-

Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by sequential injections and measurements to determine key parameters of mitochondrial function.

Data Analysis: The Seahorse software will calculate various parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of this compound will be determined by comparing the OCR profiles of treated and untreated wells.

Measurement of MCAD Activity using ETF Fluorescence Reduction Assay

This assay directly measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.

Objective: To quantify the inhibitory effect of this compound on MCAD activity.

Materials:

-

Fluorometer

-

Anaerobic cuvettes or microplate reader with fluorescence capabilities

-

Purified electron transfer flavoprotein (ETF)

-

Mitochondrial extract or purified MCAD

-

Octanoyl-CoA (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.5 mM EDTA)

-

Deoxygenation system (e.g., glucose/glucose oxidase/catalase or enzymatic deoxygenation)

Procedure:

-

Assay Preparation: Prepare the assay buffer and deoxygenate it.

-

Reaction Mixture: In an anaerobic cuvette or microplate well, combine the assay buffer, ETF, and the mitochondrial extract or purified MCAD.

-

Inhibitor Incubation: Add this compound at various concentrations to the reaction mixture and incubate for a defined period to allow for enzyme inhibition. A control with no inhibitor should be included.

-

Initiate Reaction: Start the reaction by adding the substrate, octanoyl-CoA.

-

Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~382 nm and an emission wavelength of ~520 nm.

-

Data Analysis: The rate of fluorescence decrease is proportional to the MCAD activity. Calculate the initial rates for each inhibitor concentration and determine the IC50 value for this compound.